molecular formula C18H15NO4 B452905 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 485335-52-2

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B452905
CAS No.: 485335-52-2
M. Wt: 309.3g/mol
InChI Key: XUHSEFGKTMFMJE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO4. This compound is notable for its unique structure, which includes a quinoline core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group at the 4-position. It has a molecular weight of 309.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate quinoline derivative. One common method involves the use of a Friedländer synthesis, where 2-aminobenzophenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedländer synthesis or similar condensation reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
  • 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can lead to different pharmacological profiles and applications .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHSEFGKTMFMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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